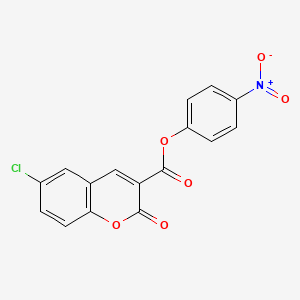
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves the inhibition of various enzymes and signaling pathways. It has been reported to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. It also inhibits the activity of protein kinases, which are involved in various cellular signaling pathways. Moreover, it has been shown to induce oxidative stress, leading to the activation of various apoptotic pathways.
Biochemical and Physiological Effects:
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis through the activation of various apoptotic pathways, including the caspase-dependent and caspase-independent pathways. It also inhibits cell proliferation and blocks the cell cycle, leading to the suppression of tumor growth. Additionally, it has been reported to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate in lab experiments is its potential applications in medicinal chemistry. It has been shown to exhibit significant anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It has been reported to exhibit cytotoxicity against various cell lines, making it challenging to use in vivo.
Orientations Futures
There are several future directions for the study of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate. One of the future directions is to investigate its potential applications in the treatment of other diseases, including infectious diseases and inflammatory disorders. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Furthermore, the development of new analogs and derivatives of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate could lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Méthodes De Synthèse
The synthesis of 4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate can be achieved through the reaction of 4-nitrophenol, 6-chloro-2-oxo-2H-chromene-3-carboxylic acid, and thionyl chloride in the presence of pyridine. The reaction yields a yellow crystalline solid, which can be purified through recrystallization.
Applications De Recherche Scientifique
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It works by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
IUPAC Name |
(4-nitrophenyl) 6-chloro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClNO6/c17-10-1-6-14-9(7-10)8-13(16(20)24-14)15(19)23-12-4-2-11(3-5-12)18(21)22/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEGSBFFLPVUQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-nitrophenyl 6-chloro-2-oxo-2H-chromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)

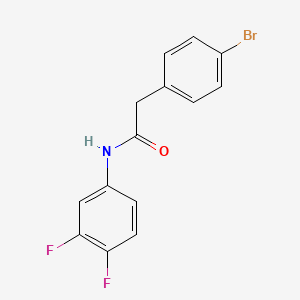

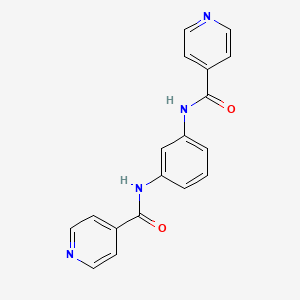
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5807246.png)
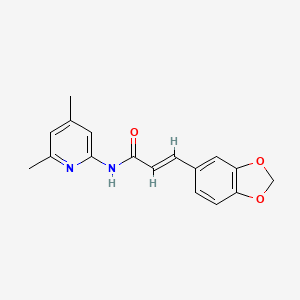
![3-(4-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B5807275.png)
![2-(4-fluorophenoxy)-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5807283.png)
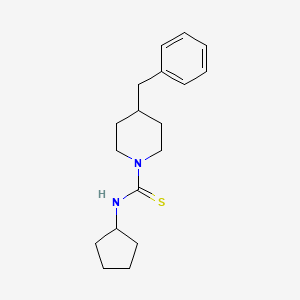
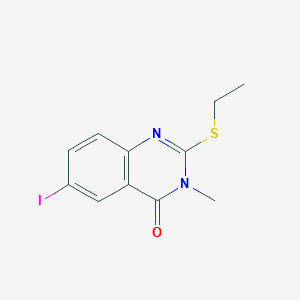

![N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5807296.png)